2,4,5-Trimethoxybenzoic acid
Overview
Description
2,4,5-Trimethoxybenzoic acid is a chemical compound that is structurally related to benzoic acid with three methoxy groups attached to the benzene ring. Although the provided papers do not directly discuss 2,4,5-trimethoxybenzoic acid, they provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 2,4,5-trimethoxybenzoic acid.
Synthesis Analysis
The synthesis of compounds related to 2,4,5-trimethoxybenzoic acid involves various chemical reactions. For instance, the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid was achieved using iodine and silver trifluoroacetate, indicating that halogenation reactions can be employed in the synthesis of such compounds . Another related compound, 2,3,4-trimethoxybenzoic acid, was synthesized from pyrogallol through a series of reactions including methylation, bromination, cyanidation, and hydrolysis, with an overall yield of about 38% . These methods suggest that similar strategies could be applied to synthesize 2,4,5-trimethoxybenzoic acid.
Molecular Structure Analysis
The molecular structure and vibrational analysis of 2,4,5-trimethylbenzoic acid, a compound with a similar structure to 2,4,5-trimethoxybenzoic acid, were studied using Density Functional Theory (DFT) . The study included FT-IR, FT-Raman, and UV techniques to investigate the geometric parameters, energies, and vibrational spectra. Such computational methods could be used to analyze the molecular structure of 2,4,5-trimethoxybenzoic acid as well.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 2,4,5-trimethoxybenzoic acid. However, the synthesis and structural characterization of derivatives of 3,4,5-trimethoxylbenzoic acid involved reactions with alcohols and phenols . This suggests that 2,4,5-trimethoxybenzoic acid could also undergo similar reactions to form various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into what could be expected for 2,4,5-trimethoxybenzoic acid. For example, the thermochemical study of 2,4,5-trimethylbenzoic acid synthesis provides data that could be relevant for understanding the energy requirements and reaction conditions for synthesizing similar compounds . Additionally, the preparation of methyl 3,4,5-trimethoxybenzoate from gallic acid with an overall yield of 87.2% indicates that esterification is a viable reaction for such compounds and could be indicative of the reactivity of 2,4,5-trimethoxybenzoic acid .
Scientific Research Applications
Solubility and Solute Descriptors
- Solute Descriptors from Solubility Data : The solubility of 2,4,5-Trimethoxybenzoic acid in various organic solvents is studied for its applications in physical chemistry. The solubility data helps in determining the Abraham model solute descriptors for the acid (Hart et al., 2018).
Synthesis Methods
- Synthesis from Trihydroxybenzoic Acid : Research on the synthesis of 2,4,5-Trimethoxybenzoic acid from 2,3,4-trihydroxybenzoic acid through processes like methylation, hydrolysis, and purification highlights its chemical production methods (Lin, 2008).
Molecular Structure Analysis
- Vibrational Analysis and Molecular Structure : Studies involving Density Functional Theory (DFT) provide insights into the molecular structure and vibrational properties of 2,4,5-Trimethoxybenzoic acid, including its monomer and dimer structures. This is crucial for understanding its chemical characteristics (Karabacak, Bilgili & Atac, 2015).
Crystal Structure
- Crystal Structure Analysis : Research detailing the synthesis and crystal structure analysis of 2-iodo-3,4,5-trimethoxybenzoic acid provides valuable data on its crystalline form, vital for pharmaceutical and material science applications (Kolev et al., 2013).
Thermal Stability
- Thermal Stability Analysis : Comparative studies on the thermal stability of different trimethoxybenzoates are significant for applications in materials science and chemistry. They offer insights into how molecular structure influences thermal properties (Ferenc & Bocian, 2000).
Spectroscopic Interactions
- Spectroscopic Studies with Bovine Serum Albumin : The interaction between 2,4,5-Trimethoxybenzoic acid and bovine serum albumin has been studied using fluorescence and UV-vis absorption spectroscopy, relevant for understanding biochemical interactions (Hu et al., 2006).
properties
IUPAC Name |
2,4,5-trimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUCOGWKYOPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060076 | |
Record name | Benzoic acid, 2,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white crystalline powder; [Acros Organics MSDS] | |
Record name | 2,4,5-Trimethoxybenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19457 | |
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Product Name |
2,4,5-Trimethoxybenzoic acid | |
CAS RN |
490-64-2 | |
Record name | 2,4,5-Trimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,5-Trimethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.015 | |
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Record name | 2,4,5-Trimethoxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WDU77RBH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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